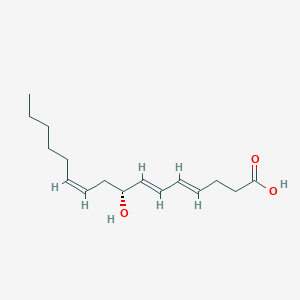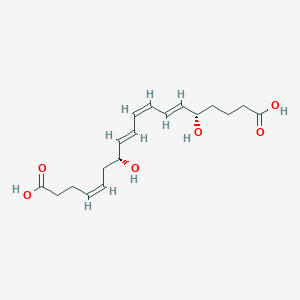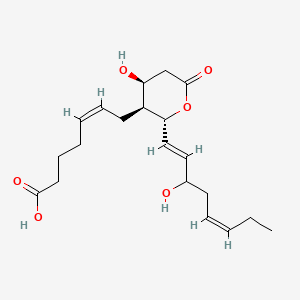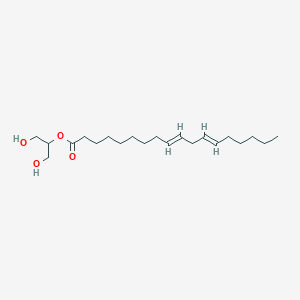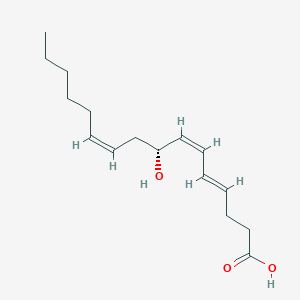
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is a synthetic analog of prostaglandin F2alpha. It is characterized by the presence of a trifluoromethylphenyl group and a hydrogenated 13,14-double bond, which distinguishes it from other prostaglandin analogs. This compound is primarily used as an ocular hypotensive agent, meaning it helps reduce intraocular pressure, making it valuable in the treatment of glaucoma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves several key steps:
Starting Materials: The synthesis begins with the preparation of the trifluoromethylphenyl precursor.
Hydrogenation: The 13,14-double bond in the prostaglandin structure is hydrogenated to form the dihydro derivative.
Coupling Reaction: The trifluoromethylphenyl group is then coupled to the prostaglandin backbone through a series of reactions involving esterification and reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure a high yield.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity level (≥98%).
Quality Control: Rigorous quality control measures are implemented to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different pharmacological properties.
Substitution: The trifluoromethylphenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with unique pharmacological properties .
Aplicaciones Científicas De Investigación
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: The compound is used to study the biological effects of prostaglandins on cellular processes.
Medicine: It is primarily used in the treatment of glaucoma due to its ocular hypotensive properties.
Industry: The compound is used in the development of new pharmaceuticals targeting prostaglandin receptors.
Mecanismo De Acción
The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves its interaction with prostaglandin receptors in the eye. The compound binds to the FP receptor, leading to increased outflow of aqueous humor and a subsequent reduction in intraocular pressure. This mechanism is similar to that of other prostaglandin analogs used in glaucoma treatment .
Comparación Con Compuestos Similares
Similar Compounds
Travoprost: Another prostaglandin analog with a trifluoromethylphenoxy group.
Latanoprost: A widely used prostaglandin analog for glaucoma treatment.
Bimatoprost: A synthetic prostamide analog with similar ocular hypotensive effects.
Uniqueness
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is unique due to its hydrogenated 13,14-double bond, which reduces local irritant side effects while retaining good potency. This makes it a valuable alternative to other prostaglandin analogs with higher incidences of side effects .
Propiedades
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h5-7,14,18-22,28-30H,1-4,8-13,15H2,(H,31,32)/t18-,19+,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVAWVBHUBDAPY-AHJNKEMKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CCC(CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)CC[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)CCCCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35F3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
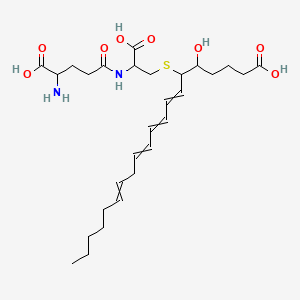

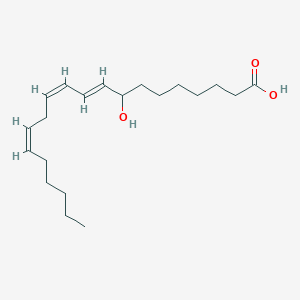
![(5Z)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B10767782.png)

![4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B10767794.png)
